molecular formula C12H15ClN2O3 B2454069 N-[2-(2-chloroacetamido)ethyl]-2-phenoxyacetamide CAS No. 1796729-20-8

N-[2-(2-chloroacetamido)ethyl]-2-phenoxyacetamide

Cat. No.: B2454069
CAS No.: 1796729-20-8
M. Wt: 270.71
InChI Key: WOCDPPCDHDKJIG-UHFFFAOYSA-N
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Description

N-[2-(2-chloroacetamido)ethyl]-2-phenoxyacetamide is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a chloroacetyl group, an aminoethyl chain, and a phenoxyacetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chloroacetamido)ethyl]-2-phenoxyacetamide typically involves the reaction of 2-phenoxyacetic acid with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethylenediamine to form the final product. The reaction conditions often include:

    Temperature: Room temperature to 70°C

    Solvent: Dichloromethane or ethanol

    Catalyst: Triethylamine or pyridine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chloroacetamido)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols.

    Condensation Reactions: The aminoethyl chain can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like ammonia, primary amines, or thiols in solvents such as ethanol or water.

    Condensation Reactions: Aldehydes or ketones in the presence of acid or base catalysts.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous solutions.

Major Products Formed

    Substitution Reactions: Substituted amides or thioamides.

    Condensation Reactions: Imines or enamines.

    Hydrolysis: 2-phenoxyacetic acid and ethylenediamine derivatives.

Scientific Research Applications

N-[2-(2-chloroacetamido)ethyl]-2-phenoxyacetamide has been explored for various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-[2-(2-chloroacetamido)ethyl]-2-phenoxyacetamide involves its interaction with biological targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The phenoxyacetamide moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[(2-Chloroacetyl)amino]ethyl]-4-methylbenzamide
  • 2-[(2-Chloroacetyl)amino]-N-ethylbenzamide

Comparison

Compared to similar compounds, N-[2-(2-chloroacetamido)ethyl]-2-phenoxyacetamide exhibits unique properties due to the presence of the phenoxyacetamide group, which can enhance its hydrophobic interactions and binding affinity with biological targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and biochemical research.

Properties

IUPAC Name

N-[2-[(2-chloroacetyl)amino]ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c13-8-11(16)14-6-7-15-12(17)9-18-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCDPPCDHDKJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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